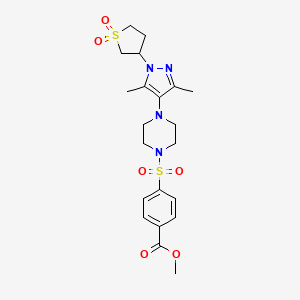

methyl 4-((4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)sulfonyl)benzoate

Description

Methyl 4-((4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)sulfonyl)benzoate is a structurally complex small molecule featuring multiple pharmacologically relevant functional groups. Its core structure includes:

- A methyl benzoate moiety, which may enhance lipophilicity and membrane permeability.

- A sulfonyl group bridging the benzoate ester to a piperazine ring, a common scaffold in drug design due to its solubility-enhancing properties.

- A 3,5-dimethylpyrazole substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group, introducing both electron-withdrawing (sulfone) and steric bulk.

Properties

IUPAC Name |

methyl 4-[4-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]piperazin-1-yl]sulfonylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O6S2/c1-15-20(16(2)25(22-15)18-8-13-32(27,28)14-18)23-9-11-24(12-10-23)33(29,30)19-6-4-17(5-7-19)21(26)31-3/h4-7,18H,8-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYDHTZOXPJGCHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-((4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)sulfonyl)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a piperazine ring, a sulfonyl group, and a pyrazole moiety, which are known for their diverse biological activities. The presence of these functional groups contributes to its pharmacological properties.

Structural Formula

The structural formula can be represented as follows:

Where , , , , and denote the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms respectively.

Antioxidant Properties

Recent studies have indicated that compounds containing the pyrazole nucleus exhibit significant antioxidant properties. These compounds can scavenge free radicals and mitigate oxidative stress, which is implicated in various diseases.

Anti-inflammatory Effects

Research has shown that similar pyrazole derivatives possess anti-inflammatory properties. For instance, molecular docking studies indicate that these compounds can inhibit pro-inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Anticancer Activity

Several derivatives of pyrazole have demonstrated anticancer effects in preclinical models. The compound's ability to induce apoptosis in cancer cells while sparing normal cells has been highlighted in various studies.

Antimicrobial Activity

Compounds with similar structures have shown promising results against a range of microbial pathogens. The sulfonyl group enhances the compound's interaction with bacterial membranes, leading to increased antimicrobial efficacy.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A specific study evaluated the anticancer activity of a related pyrazole derivative. The results showed that the compound inhibited cell proliferation in human cancer cell lines by inducing apoptosis through the mitochondrial pathway. The study concluded that such compounds could be developed as potential chemotherapeutic agents.

Computational Studies

Computational methods such as Density Functional Theory (DFT) have been employed to predict the molecular interactions and stability of this compound. These studies provide insights into its reactivity and potential biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-[1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(3-hydroxy-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-2-yl)propanoate

- Structural Similarities :

- Shared pyrazole-tetrahydrothiophene dioxide core.

- Presence of a piperazine ring.

- Key Differences: Additional pyran-4-one and methoxyphenyl groups in the comparator compound increase molecular weight (MW: ~646 g/mol vs. target compound’s estimated ~540 g/mol).

- Implications :

Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate (I-6230) and Derivatives

- Structural Similarities :

- Benzoate ester backbone.

- Heterocyclic substituents (pyridazine/isoxazole).

- Key Differences: Phenethylamino/thio/oxy linkers instead of a sulfonyl-piperazine bridge. Absence of pyrazole or sulfone groups.

- Implications :

3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic Acid

- Structural Similarities :

- Pyrazole ring with methyl/ethyl substituents .

- Benzoic acid core (vs. methyl ester in the target compound).

- Key Differences :

- Free carboxylic acid vs. ester, impacting bioavailability and hydrolysis kinetics.

- Simpler structure (MW: 244 g/mol vs. ~540 g/mol).

- Implications :

Coumarin-Pyrazol-3-one Derivatives (e.g., 4g, 4h)

- Structural Similarities :

- Pyrazole and heterocyclic systems (benzodiazepine/oxazepine).

- Key Differences :

- Coumarin and tetrazole moieties absent in the target compound.

- Higher aromaticity in coumarin derivatives.

- Implications :

Data Table: Key Structural and Functional Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Features |

|---|---|---|---|---|

| Target Compound | C₂₂H₂₉N₅O₆S₂ | ~540 | Sulfonyl, piperazine, pyrazole, tetrahydrothiophene dioxide | High polarity, potential enzyme inhibition |

| Methyl 3-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(...)propanoate | C₃₀H₃₅N₅O₉S | ~646 | Pyran-4-one, methoxyphenyl, hydroxypropanoate | Enhanced hydrogen bonding |

| I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) | C₂₁H₂₂N₄O₂ | 362.43 | Pyridazine, phenethylamino | π-π stacking capability |

| 3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid | C₁₄H₁₆N₂O₂ | 244.29 | Pyrazole, benzoic acid | Prodrug precursor |

| Coumarin-pyrazol-3-one derivative (4g) | C₃₆H₂₈N₆O₅ | 624.65 | Coumarin, tetrazole, benzodiazepine | Fluorescence, metal binding |

Research Findings and Implications

- Solubility and Bioavailability : The target compound’s piperazine-sulfonyl linker likely improves aqueous solubility compared to I-6230 derivatives , while the methyl ester may enhance cell permeability versus the benzoic acid analog .

- Metabolic Stability : The tetrahydrothiophene dioxide group could reduce oxidative metabolism compared to coumarin-pyrazol-3-one derivatives, which may undergo rapid CYP450-mediated degradation .

- Target Selectivity : The 3,5-dimethylpyrazole and sulfone groups may confer selectivity toward enzymes like cyclooxygenase (COX) or kinases, analogous to pyrazole-containing drugs (e.g., celecoxib) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.